Ezh47ZB2YF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (((4-(methylthio)phenyl)thio)methylene)diphosphonic acid , also known by its identifier Ezh47ZB2YF , is a chemical substance with the molecular formula C8H12O6P2S2 and a molecular weight of 330.26 g/mol . This compound is characterized by its achiral nature and is known for its unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (((4-(methylthio)phenyl)thio)methylene)diphosphonic acid involves the reaction of 4-(methylthio)phenylthiomethyl with phosphonic acid under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of (((4-(methylthio)phenyl)thio)methylene)diphosphonic acid is scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(((4-(methylthio)phenyl)thio)methylene)diphosphonic acid: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as or .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like or .
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents .
Common Reagents and Conditions
The reactions of (((4-(methylthio)phenyl)thio)methylene)diphosphonic acid are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Common reagents used in these reactions include acids , bases , oxidizing agents , and reducing agents .
Major Products Formed
The major products formed from the reactions of (((4-(methylthio)phenyl)thio)methylene)diphosphonic acid depend on the type of reaction. For example, oxidation reactions may yield sulfoxides or sulfones , while reduction reactions may produce thiols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
(((4-(methylthio)phenyl)thio)methylene)diphosphonic acid: has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of (((4-(methylthio)phenyl)thio)methylene)diphosphonic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate signaling pathways related to cell growth and differentiation .
Vergleich Mit ähnlichen Verbindungen
(((4-(methylthio)phenyl)thio)methylene)diphosphonic acid: can be compared with other similar compounds, such as:
(((4-(methylthio)phenyl)thio)methylene)bis(phosphonic acid): This compound shares a similar structure but differs in its functional groups and reactivity.
(((4-(methylthio)phenyl)thio)methanediphosphonic acid): Another structurally related compound with distinct chemical properties and applications.
The uniqueness of (((4-(methylthio)phenyl)thio)methylene)diphosphonic acid lies in its specific structural features and its ability to undergo a wide range of chemical reactions, making it a valuable compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
151425-91-1 |
---|---|
Molekularformel |
C8H12O6P2S2 |
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
[(4-methylsulfanylphenyl)sulfanyl-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C8H12O6P2S2/c1-17-6-2-4-7(5-3-6)18-8(15(9,10)11)16(12,13)14/h2-5,8H,1H3,(H2,9,10,11)(H2,12,13,14) |
InChI-Schlüssel |
ONKXKYBOHBTXEF-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=C(C=C1)SC(P(=O)(O)O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.